Benzo[d]isothiazol-5-ol

anticancer antiproliferative HIV-1

Benzo[d]isothiazol-5-ol (1,2-benzothiazol-5-ol) is a bicyclic heterocycle belonging to the isothiazole family, featuring a hydroxy group at the 5-position of the benzene ring fused to an isothiazole core. With a molecular weight of 151.19 g/mol and formula C₇H₅NOS, this compound serves as a versatile building block for medicinal chemistry programs and diagnostic reagent development.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 75608-07-0
Cat. No. B3386769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazol-5-ol
CAS75608-07-0
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C=NS2
InChIInChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H
InChIKeyRNSIPMSFQFTSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isothiazol-5-ol (CAS 75608-07-0): Heterocyclic Scaffold for Drug Discovery and Biochemical Assays


Benzo[d]isothiazol-5-ol (1,2-benzothiazol-5-ol) is a bicyclic heterocycle belonging to the isothiazole family, featuring a hydroxy group at the 5-position of the benzene ring fused to an isothiazole core [1]. With a molecular weight of 151.19 g/mol and formula C₇H₅NOS, this compound serves as a versatile building block for medicinal chemistry programs and diagnostic reagent development [1].

Why Benzo[d]isothiazol-5-ol Cannot Be Interchanged with Other Hydroxy-Thiazole Isomers


In-class substitution among hydroxy-benzoisothiazole regioisomers or other thiazole scaffolds is unreliable due to significant differences in biological activity, enzyme recognition, and physicochemical properties. For instance, the benzo[d]isothiazole core exhibits marked cytotoxicity (CC₅₀ = 4–9 µM) against human MT-4 lymphocytes, whereas structurally similar benzothiazole and thiazole Schiff bases are completely inactive, demonstrating that scaffold identity critically determines pharmacological outcome [1]. Additionally, patent exemplification of 5-hydroxy-1,2-benzisothiazole in chromogenic leukocyte detection substrates suggests regiochemical specificity not shared by 4- or 6-hydroxy analogs.

Quantitative Differentiation Evidence for Benzo[d]isothiazol-5-ol vs. Structural Analogs


Benzo[d]isothiazole Core Demonstrates Selective Cytotoxicity Not Observed in Benzothiazole or Thiazole Analogs

Vicini et al. (2003) evaluated benzo[d]isothiazole, benzothiazole, and thiazole Schiff bases against MT-4 human lymphocytes. Benzo[d]isothiazole compounds showed consistent cytotoxicity with CC₅₀ = 4–9 µM, while the benzothiazole and thiazole series were devoid of both antiviral and antimicrobial activity [1]. This >10-fold selectivity for cytotoxicity is scaffold-specific and not attributable to general thiazole reactivity.

anticancer antiproliferative HIV-1

5-Hydroxy-1,2-benzisothiazole as Key Component in Chromogenic Leukocyte Detection Assays

US Patent 4,723,020 explicitly exemplifies 5-hydroxy-1,2-benzisothiazole as the phenolic moiety in chromogenic amino acid esters and peptide esters designed for analytical detection of proteolytic enzymes in body fluids, particularly for leukocyte determination in urine [1]. The patent does not exemplify the 4-hydroxy or 6-hydroxy isomers in an equivalent enzymatic detection context, indicating a regiochemical preference for the 5-hydroxy substitution in achieving the desired enzymatic substrate profile.

biochemical assay leukocyte detection enzymology

Computed Physicochemical Profile of Benzo[d]isothiazol-5-ol: XLogP and TPSA Metrics for CNS Drug-like Space

The computed physicochemical properties of benzo[d]isothiazol-5-ol include XLogP3-AA = 2.0, topological polar surface area (TPSA) = 61.4 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. These values fall within the accepted CNS drug-like space (TPSA < 70 Ų, logP 0–5) and suggest a favorable balance between lipophilicity and polarity for passive membrane permeation, a property not uniformly achieved by other heterocyclic building blocks such as more polar pyridyl-thiazole hybrids.

drug-like properties ADME blood-brain barrier penetration

Prioritized Application Scenarios for Benzo[d]isothiazol-5-ol Based on Evidence


Anticancer Compound Library Synthesis

Benzo[d]isothiazol-5-ol is a preferred starting scaffold for constructing focused anticancer libraries. The benzo[d]isothiazole core has demonstrated reproducible cytotoxicity (CC₅₀ = 4–9 µM) against MT-4 lymphocytes, a property absent in benzothiazole and thiazole analogs [1]. This intrinsic cytotoxic profile justifies prioritizing the benzo[d]isothiazole chemotype over other thiazole scaffolds in early-stage oncology hit discovery.

Leukocyte Diagnostic Test Development

The 5-hydroxy-1,2-benzisothiazole isomer is specifically exemplified as the phenolic component in chromogenic amino acid ester substrates for leukocyte esterase detection in urine and body fluids [1]. Reagent manufacturers developing diagnostic strips for urinary tract infection screening can leverage this documented regiochemistry to design reproducible, sensitive substrate conjugates without screening multiple hydroxy isomers.

CNS Drug Lead Optimization and Fragment-Based Screening

With computed XLogP3-AA = 2.0 and TPSA = 61.4 Ų, benzo[d]isothiazol-5-ol occupies a favorable position in CNS drug-like chemical space [1]. Fragment-based drug discovery programs targeting CNS indications can use this scaffold as a low-molecular-weight (151.19 g/mol) starting fragment that balances permeability and solubility, serving as a viable alternative to more polar heterocycles that exceed CNS TPSA limits.

TRPM5 Agonist Lead Optimization

The benzo[d]isothiazole core has proven essential for achieving nanomolar potency and >100-fold selectivity against related cation channels in TRPM5 agonist programs [1]. Benzo[d]isothiazol-5-ol provides a functionalized entry point for synthesizing analogs of compound 64, which demonstrated in vivo gastrointestinal prokinetic activity at 100 mg/kg with minimal systemic absorption.

Quote Request

Request a Quote for Benzo[d]isothiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.